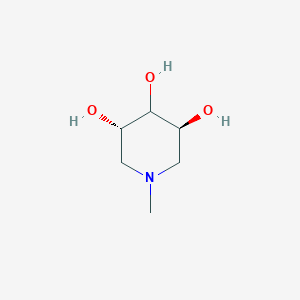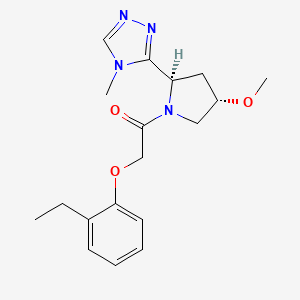
rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one: is a synthetic organic compound that belongs to the class of phenoxy derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one typically involves multiple steps, including the formation of the phenoxy group, the pyrrolidine ring, and the triazole moiety. Common synthetic routes may include:
Formation of the Phenoxy Group: This step involves the reaction of 2-ethylphenol with an appropriate halogenated compound under basic conditions.
Formation of the Pyrrolidine Ring: This step may involve the cyclization of a suitable precursor, such as an amino alcohol, under acidic or basic conditions.
Formation of the Triazole Moiety: This step typically involves the reaction of an azide with an alkyne in the presence of a copper catalyst (CuAAC reaction).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the ethyl group.
Reduction: Reduction reactions may target the triazole moiety or the carbonyl group.
Substitution: The phenoxy group may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure may allow for the exploration of new reaction pathways and mechanisms.
Biology
In biology, the compound may be studied for its potential biological activity. This could include its effects on enzymes, receptors, or other biological targets.
Medicine
In medicine, the compound may be investigated for its potential therapeutic applications. This could include its use as a drug candidate for the treatment of various diseases.
Industry
In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
The mechanism of action of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one would depend on its specific biological or chemical target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it may bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Ethylphenoxy)ethanol: A simpler analog without the pyrrolidine and triazole moieties.
1-(2-Ethylphenoxy)-2-(4-methyl-4H-1,2,4-triazol-3-yl)ethanone: A similar compound with a different substitution pattern.
Uniqueness
The uniqueness of rel-2-(2-Ethylphenoxy)-1-((2R,4S)-4-methoxy-2-(4-methyl-4H-1,2,4-triazol-3-yl)pyrrolidin-1-yl)ethan-1-one lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination may allow for specific interactions with biological targets or unique reactivity in chemical reactions.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2-ethylphenoxy)-1-[(2R,4S)-4-methoxy-2-(4-methyl-1,2,4-triazol-3-yl)pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C18H24N4O3/c1-4-13-7-5-6-8-16(13)25-11-17(23)22-10-14(24-3)9-15(22)18-20-19-12-21(18)2/h5-8,12,14-15H,4,9-11H2,1-3H3/t14-,15+/m0/s1 |
InChI Key |
NNHQEFNCRLBWKF-LSDHHAIUSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1OCC(=O)N2C[C@H](C[C@@H]2C3=NN=CN3C)OC |
Canonical SMILES |
CCC1=CC=CC=C1OCC(=O)N2CC(CC2C3=NN=CN3C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


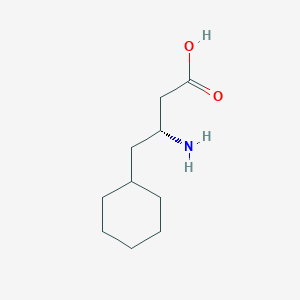
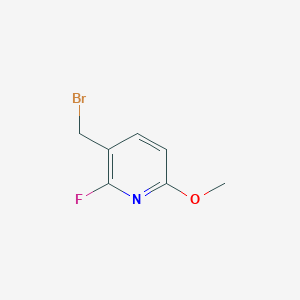
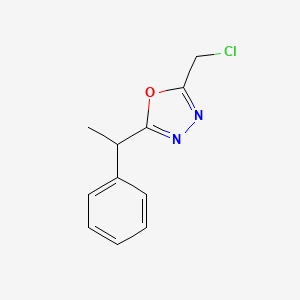
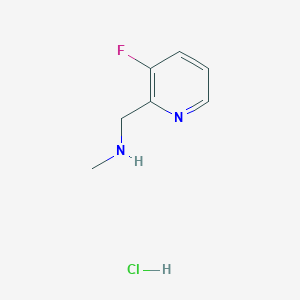
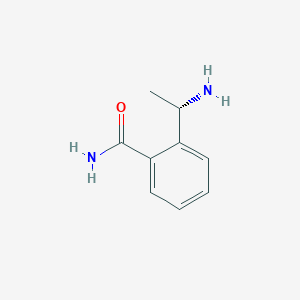
![6-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12979199.png)

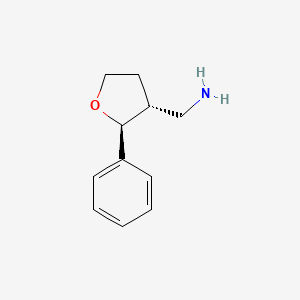
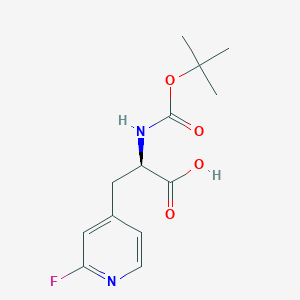
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B12979230.png)
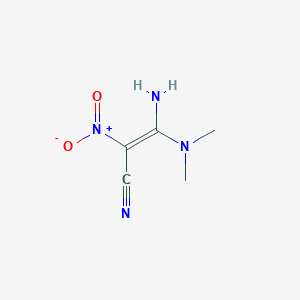
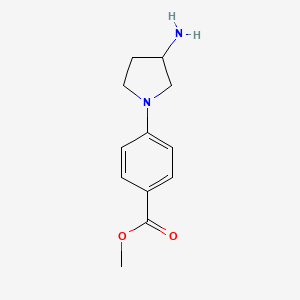
![Methyl 3-chloro-1H-thieno[2,3-c]pyrazole-5-carboxylate](/img/structure/B12979236.png)
